![molecular formula C13H13ClF3NO B3010734 2-chloro-N-(cyclopropylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 1397197-04-4](/img/structure/B3010734.png)
2-chloro-N-(cyclopropylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-chloro-N-(cyclopropylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide, also known as CP-945,598, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of cyclopropane-containing amides and has been found to have a wide range of biochemical and physiological effects.
Mechanism of Action
2-chloro-N-(cyclopropylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide acts as a CB2 receptor agonist and has been found to have a high affinity for this receptor. CB2 receptors are mainly found on immune cells and have been shown to play a role in the regulation of the immune response. 2-chloro-N-(cyclopropylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide has been found to inhibit the release of pro-inflammatory cytokines and reduce inflammation in animal models.
Biochemical and Physiological Effects:
2-chloro-N-(cyclopropylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and seizures in animal models. It has also been found to modulate the immune response by inhibiting the release of pro-inflammatory cytokines. 2-chloro-N-(cyclopropylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide has been found to have a high affinity for the CB2 receptor and has been shown to activate this receptor in vitro.
Advantages and Limitations for Lab Experiments
2-chloro-N-(cyclopropylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide has several advantages for lab experiments. It has been extensively studied and has a well-established synthesis method. It has also been found to have a high affinity for the CB2 receptor and has been shown to modulate the immune response. However, there are some limitations to using 2-chloro-N-(cyclopropylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide in lab experiments. It has a relatively low yield of around 25-30%, which can make large-scale synthesis difficult. It also has a relatively short half-life, which can make dosing and administration challenging.
Future Directions
There are several future directions for research on 2-chloro-N-(cyclopropylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide. One area of research is the potential use of this compound in the treatment of neuropathic pain, epilepsy, and anxiety disorders. Another area of research is the development of more efficient synthesis methods for 2-chloro-N-(cyclopropylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
Synthesis Methods
The synthesis method for 2-chloro-N-(cyclopropylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide involves the reaction of 4-(trifluoromethyl)benzylamine with cyclopropylmethyl chloride to form 4-(trifluoromethyl)phenylcyclopropylmethanamine. This intermediate is then reacted with chloroacetyl chloride to form 2-chloro-N-(cyclopropylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide. The overall yield of this synthesis method is around 25-30%.
Scientific Research Applications
2-chloro-N-(cyclopropylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in the treatment of neuropathic pain, epilepsy, and anxiety disorders. 2-chloro-N-(cyclopropylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide has been found to have a high affinity for the cannabinoid receptor CB2 and has been shown to modulate the immune response by inhibiting the release of pro-inflammatory cytokines.
properties
IUPAC Name |
2-chloro-N-(cyclopropylmethyl)-N-[4-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF3NO/c14-7-12(19)18(8-9-1-2-9)11-5-3-10(4-6-11)13(15,16)17/h3-6,9H,1-2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFKFXDUEYYHPKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(C2=CC=C(C=C2)C(F)(F)F)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 53416955 |
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